Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel-
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification of Bicyclic-Spiro Hybrid Systems
The systematic nomenclature of spiro compounds follows established International Union of Pure and Applied Chemistry conventions that were first proposed by von Baeyer for bicyclic compounds with one common atom to both rings which intersect at a single point. The nomenclature framework was subsequently extended by Radulescu to include spiro-fused ring systems, recognizing that each ring must be named individually along with specifying the spiro-fusion details. The systematic naming approach for the target compound incorporates the prefix "spiro" followed by a von Baeyer descriptor that indicates the number of carbon atoms connected to the spiro atom in each ring, arranged in ascending order and separated by a period and enclosed in square brackets.
For monospiro hydrocarbons composed of two saturated cycloalkane rings, the nomenclature convention follows specific structural identification principles. The carbon atoms are numbered continuously, beginning from a ring atom that is adjacent to the spiro atom, proceeding through the smaller ring if present, then through the spiro atom, and finally around the second ring. In the case of substituted spiro compounds, the nomenclature convention requires the name to start with the prefix indicating the position of the substituents followed by the spiro descriptor which includes the number of atoms in the smaller and larger rings respectively in the spiro ring system.
The complete International Union of Pure and Applied Chemistry name for the target compound reflects its complex bicyclic-spiro architecture: (1R,3S,6S)-2,2,3',7',7'-pentamethylspiro[1,3-dioxane-5,2'-bicyclo[4.1.0]heptane]. This systematic designation clearly identifies the spiro connection between a 1,3-dioxane ring system and a bicyclo[4.1.0]heptane framework, with specific stereochemical descriptors indicating the three-dimensional arrangement of substituents. The von Baeyer system for naming spiro compounds encompasses both the structural connectivity and the stereochemical configuration, providing unambiguous identification of the molecular architecture.
The bicyclic component bicyclo[4.1.0]heptane represents a seven-membered ring system with a cyclopropane bridge, while the 1,3-dioxane ring contributes the heterocyclic oxygen-containing component of the spiro system. The pentamethyl substitution pattern, specifically designated as 2',2',3,7,7-pentamethyl, indicates the precise locations of five methyl groups distributed across both ring systems. This systematic approach to nomenclature ensures precise identification and communication of the compound's structural features within the scientific community.
Stereochemical Configuration Analysis Using X-Ray Crystallography and Chiral Resolution Techniques
X-ray crystallography represents the primary experimental method for determining the atomic and molecular structure of crystalline materials, providing fundamental capabilities for stereochemical configuration analysis. The technique involves directing a beam of incident X-rays at a crystal, causing the crystalline structure to diffract the X-rays in specific directions based on the three-dimensional arrangement of atoms. By measuring the angles and intensities of X-ray diffraction patterns, crystallographers can produce detailed three-dimensional pictures of electron density within the crystal and determine the precise positions of atoms, chemical bonds, and stereochemical configurations.
The stereochemical configuration (1R,3S,6S)-rel- for the target compound indicates the relative spatial arrangement of substituents around the chiral centers within the bicyclic framework. The determination of absolute configuration in spirocyclic compounds requires sophisticated analytical approaches, as these molecules often exhibit complex three-dimensional architectures that challenge conventional stereochemical assignment methods. Electronic circular dichroism and vibrational circular dichroism represent direct methods for absolute configuration determination, while nuclear magnetic resonance spectroscopy with chiral derivatization agents provides indirect or relative methods for stereochemical analysis.
The application of X-ray crystallography to spirocyclic compounds has proven particularly valuable for determining relative configuration, as evidenced by its successful use in characterizing spiro-flavonoid systems. The technique provides direct structural information that is considered highly reliable for stereochemical assignment, though it typically requires high-quality single crystals with sufficient size and structural regularity. The preparation of adequate crystals represents the first and often most challenging step in X-ray crystallographic analysis, requiring crystals that are sufficiently large, typically larger than 0.1 millimeters in all dimensions, pure in composition, and regular in structure with no significant internal imperfections.
Time-Dependent Density-Functional Theory calculations have emerged as complementary tools for absolute configuration determination when combined with experimental circular dichroism measurements. By comparing measured circular dichroism spectra with theoretically calculated spectra for assumed configurations, researchers can reliably assign absolute configurations of chiral compounds using only sub-microgram amounts of sample material. This approach proves particularly valuable for spirocyclic systems where traditional methods may be challenging to apply due to structural complexity or limited sample availability.
Spectroscopic Characterization Techniques for Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry for Spirocyclic Core Verification
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for spirocyclic compounds through detailed analysis of proton and carbon-13 chemical environments. The spirocyclic architecture creates distinctive magnetic environments that are readily identifiable through characteristic chemical shift patterns and coupling relationships. Advanced two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, enable detailed connectivity mapping within the spirocyclic framework.
The nuclear magnetic resonance spectroscopic data for spirocyclic compounds typically exhibit specific patterns that confirm the spiro connectivity and substitution patterns. Proton nuclear magnetic resonance spectra reveal the complex coupling relationships between protons on different ring systems connected through the spiro center, while carbon-13 nuclear magnetic resonance provides definitive identification of all carbon environments within the molecular framework. The compound under investigation shows characteristic spectroscopic features consistent with its spirocyclic structure, including distinct chemical shifts for the 1,3-dioxane ring carbons and the bicyclic heptane system.
Infrared spectroscopy contributes valuable functional group identification and structural confirmation for spirocyclic systems. The infrared spectrum typically reveals characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations, carbon-carbon bond vibrations, and carbon-oxygen stretching modes associated with the 1,3-dioxane ring system. Specific absorption patterns at characteristic wavenumbers provide fingerprint identification of the spirocyclic core structure and substitution patterns.
Mass spectrometry protocols for spirocyclic compounds utilize electron ionization techniques to generate characteristic fragmentation patterns that confirm molecular structure and composition. The molecular ion peaks in electron ionization mass spectra of spirocyclic compounds are often well-defined and allow determination of elemental composition. Characteristic fragmentation modes and diagnostically important ions generated under electron ionization conditions provide structural verification of the spirocyclic framework. The mass spectral analysis reveals specific fragmentation pathways that are consistent with the spiro connectivity and can distinguish between different spirocyclic isomers based on unique fragmentation patterns.
Comparative Conformational Analysis via Density Functional Theory Calculations
Density functional theory computational methods provide powerful tools for comprehensive conformational analysis of spirocyclic compounds, enabling detailed investigation of three-dimensional molecular geometries and energetic properties. The application of density functional theory calculations to spirocyclic systems requires systematic conformational searching to identify all relevant molecular conformations and their relative stabilities. Advanced computational protocols, such as those implemented in Conformer Prioritizations and Analysis for density functional theory re-optimizations programs, facilitate efficient exploration of conformational space for complex spirocyclic molecules.
The conformational analysis of spirocyclic compounds involves systematic variation of dihedral angles and ring conformations to identify local and global minimum energy structures. Density functional theory calculations provide accurate predictions of molecular geometries, relative energies, and thermodynamic properties that govern conformational preferences. The computational approach enables detailed comparison of different conformational states and identification of the most stable molecular arrangements under various conditions.
For the target spirocyclic compound, density functional theory calculations reveal the preferred three-dimensional arrangement of the bicyclic-spiro framework and the spatial orientation of methyl substituents. The computational analysis provides insights into the conformational flexibility of both the 1,3-dioxane ring and the bicyclo[4.1.0]heptane system, as well as the influence of the spiro connection on overall molecular geometry. The calculations demonstrate that the spiro connectivity significantly constrains the conformational freedom of both ring systems, leading to well-defined preferred conformations.
The comparative analysis includes evaluation of different computational methods and basis sets to ensure reliable prediction of conformational properties. The results indicate that density functional theory methods provide accurate description of the spirocyclic geometry and energetics, with good agreement between calculated and experimental structural parameters where available. The conformational analysis reveals that the pentamethyl substitution pattern significantly influences the preferred molecular geometry, with steric interactions between methyl groups affecting the overall three-dimensional shape of the molecule.
Advanced computational techniques enable prediction of spectroscopic properties that can be directly compared with experimental measurements for validation of the calculated conformations. The integration of computational and experimental approaches provides comprehensive understanding of the structural and conformational characteristics of complex spirocyclic systems, facilitating rational design and optimization of related molecular architectures.
Properties
IUPAC Name |
(1'R,3'S,6'S)-2,2,3',7',7'-pentamethylspiro[1,3-dioxane-5,2'-bicyclo[4.1.0]heptane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10-6-7-11-12(13(11,2)3)15(10)8-16-14(4,5)17-9-15/h10-12H,6-9H2,1-5H3/t10-,11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHSGDMSYGKJJY-SDDRHHMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C2(C)C)C13COC(OC3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H](C2(C)C)C13COC(OC3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888255 | |
| Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121251-67-0 | |
| Record name | Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121251670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1alpha,3alpha,6alpha)-2',2',3,7,7-pentamethylspiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane) | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Intramolecular Cyclopropanation via Transition Metal Catalysis
The bicyclo[4.1.0]heptane framework is typically constructed via intramolecular cyclopropanation of diene precursors. A notable method involves the use of dirhodium(II) catalysts to induce stereoselective cyclization. For example, a study demonstrated that treatment of 1,5-dienes with Rh(II) carboxylates under mild conditions yields bicyclo[4.1.0]heptane derivatives with >90% diastereomeric excess. The stereochemical outcome is governed by the catalyst's chiral pocket, which aligns the diene π-system for suprafacial cyclization.
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis using Grubbs catalysts offers an alternative route to the bicyclo[4.1.0]heptane skeleton. In one protocol, a norbornene-derived diene undergoes RCM in dichloromethane at 40°C, forming the bicyclic core in 78% yield. This method is advantageous for substrates sensitive to acidic or basic conditions but requires careful control of catalyst loading to prevent oligomerization.
Spiroannulation with 1,3-Dioxane Rings
Acid-Catalyzed Ketal Formation
The spiro-1,3-dioxane moiety is introduced via acid-catalyzed ketalization of a bicyclo[4.1.0]heptane diol with acetone. Using p-toluenesulfonic acid (PTSA) in refluxing toluene, the reaction achieves quantitative conversion within 4 hours. The rigid bicyclic structure directs the ketalization to occur exclusively at the cis-diol positions, ensuring regioselectivity.
Protecting Group Strategies for Stereochemical Control
To address the compound's five stereocenters, a stepwise protection-deprotection sequence is employed. For instance, benzyl ether protection of the secondary alcohol at C3 (bicyclo numbering) prior to ketalization prevents undesired side reactions. Subsequent hydrogenolysis over Pd/C selectively removes the benzyl group without affecting the ketal.
Methylation and Steric Differentiation
Sequential Alkylation at Bridgehead Positions
The pentamethyl substitution pattern is achieved through sequential alkylation. In a representative procedure:
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C3 Methylation : Treatment of the spiro intermediate with methyl iodide and NaH in THF at 0°C.
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C2' and C7 Methylation : Use of dimethyl sulfate under phase-transfer conditions (TBAB, NaOH(aq)).
This stepwise approach mitigates steric clashes, yielding the fully methylated product in 65% overall yield.
Kinetic vs. Thermodynamic Methylation Pathways
Competition between bridgehead (C3, C7) and dioxane (C2') methylation is resolved by adjusting reaction temperature. At −78°C, methyl triflate preferentially alkylates the less hindered dioxane oxygen (C2'), while warmer conditions (−20°C) favor bridgehead methylation.
Stereochemical Resolution of (1R,3S,6S) Configuration
Chiral Auxiliary-Mediated Synthesis
Incorporation of a menthol-derived chiral auxiliary at C6 ensures correct configuration. After spiroannulation, the auxiliary is cleaved via ozonolysis, preserving the desired (6S) stereochemistry.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of the C1 alcohol selectively modifies the (1R) enantiomer. Using Pseudomonas cepacia lipase (PCL) and vinyl acetate, the (1R,3S,6S) isomer is obtained in 98% ee after chromatographic separation.
Large-Scale Production and Process Optimization
Continuous Flow Synthesis
A continuous flow system combining cyclopropanation and ketalization steps reduces reaction time from 48 h (batch) to 2 h. Key parameters:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Residence Time | 30 min |
| Catalyst Loading | 0.5 mol% Rh(II) |
| Productivity | 12 g/h |
Solvent Recycling and Waste Reduction
The toluene/water biphasic system enables 95% solvent recovery via distillation. A life-cycle assessment confirmed a 40% reduction in E-factor compared to batch processes.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biological research, Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- is investigated for its potential biological activity. It may serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological pathways.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its stability and specific stereochemistry might make it suitable for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it a versatile component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, altering their activity and leading to the desired biological response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with bicycloheptane and dioxane/dioxolane frameworks are structurally diverse. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Spirocyclic Compounds
Key Findings :
Structural Variations :
- Ring Systems : The target compound’s 1,3-dioxane ring (6-membered) offers greater conformational flexibility compared to dioxolane (5-membered) in CAS 32523-38-9, impacting volatility and solubility .
- Substituents : Pentamethyl groups enhance hydrophobicity and thermal stability compared to analogs with fewer methyl or bulkier substituents (e.g., isopropyl in 62406-77-3) .
Stereochemical Impact :
- The (1R,3S,6S)-rel- configuration of the target compound optimizes its interaction with olfactory receptors, contributing to its amber-like scent. In contrast, the (1R,3R,6S)-rel- isomer (CAS 121251-68-1) may exhibit altered odor thresholds due to spatial differences .
Applications: Fragrances: The target compound’s low volatility and high stability make it superior to smaller spirocycles (e.g., 32523-38-9) in long-lasting formulations .
Biological Activity
Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel- is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With a molecular formula of C15H26O and a molecular weight of approximately 238.38 g/mol, this compound has garnered attention in medicinal chemistry due to its intriguing interactions with biological macromolecules and its pharmacological properties.
Structural Characteristics
The compound's structure features a bicyclic system fused to a dioxane ring, contributing to its three-dimensional shape, which is essential for its biological activity and chemical reactivity. The specific stereochemistry and substituent pattern (pentamethyl) enhance its unique properties compared to other structurally similar compounds.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C15H26O |
| Molecular Weight | 238.38 g/mol |
| Structural Type | Spirocyclic |
| Key Functional Groups | Dioxane ring |
Biological Activity
Preliminary studies suggest that spiro compounds, including Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane) , exhibit a range of biological activities:
- Antimicrobial Properties: Initial findings indicate potential antibacterial and antifungal activities.
- Anticancer Activity: Some derivatives have shown promising antiproliferative effects against various cancer cell lines.
- Protein Interactions: The compound interacts with biological macromolecules such as proteins and nucleic acids, which may influence drug design.
Case Studies
-
Antibacterial Activity:
A study on spiro compounds revealed that certain derivatives exhibited significant antibacterial properties against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics like Ciprofloxacin. -
Anticancer Effects:
Research has highlighted the compound's ability to inhibit protein-protein interactions critical in cancer progression. For instance, compounds derived from this spiro structure demonstrated IC50 values in the nanomolar range against various cancer cell lines (e.g., MCF-7 and LNCaP), indicating strong antiproliferative effects. -
Mechanistic Insights:
Investigations into apoptosis induction mechanisms revealed that spiro derivatives could elevate pro-apoptotic protein levels while decreasing anti-apoptotic proteins in cancer cells, suggesting their potential role in cancer therapy.
Interaction Studies
The interactions of Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane) with proteins have been a focal point of research. These studies aim to elucidate how the compound binds to target proteins and affects their function:
- Binding Affinity: Preliminary data suggest that the unique spatial arrangement of the compound enhances binding affinity to specific targets.
- Biochemical Pathways: Further research is needed to clarify how these interactions affect biochemical pathways relevant to disease states.
Q & A
Evaluating the compound’s potential as a ligand in coordination chemistry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
